1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, which are substituted with methyl and isopropyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazole-5-amine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which may exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in the development of new materials and catalysts.
Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is investigated for its potential as a lead compound in drug discovery.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism varies based on the biological context and the specific target being studied. Research is ongoing to elucidate the detailed molecular pathways involved in its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 1-(propan-2-yl)-1H-pyrazole-5-amine
- 3,5-dimethyl-1H-pyrazole
Uniqueness
1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential therapeutic applications, which are not commonly observed in other similar compounds.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-11(5-6-14-17)7-13-12-8-16(4)15-10(12)3/h5-6,8-9,13H,7H2,1-4H3 |
InChI Key |
QBOHXAXWUJENCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C(C)C)C |
Origin of Product |
United States |
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